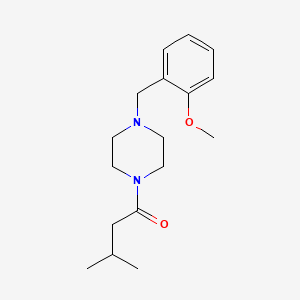
ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate, also known as EAMTC, is a synthetic compound that belongs to the class of carbamate derivatives. EAMTC has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science.
Mécanisme D'action
The mechanism of action of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate is not fully understood, but it is believed to involve the modulation of neurotransmitters in the brain. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that regulates neuronal activity. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been found to have several biochemical and physiological effects. In animal studies, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been shown to reduce pain and inflammation, improve cognitive function, and decrease seizure activity. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has also been found to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate in lab experiments is its low toxicity profile, which makes it a safe and reliable compound to work with. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate is also relatively easy to synthesize, and its synthesis method is well-established. However, one of the limitations of using ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for the research and development of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate. One potential area of research is the development of new ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate, which could lead to a better understanding of its therapeutic potential. Additionally, further research is needed to explore the potential use of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate in the treatment of other neurological disorders and in the agricultural industry.
Méthodes De Synthèse
Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate can be synthesized through a multistep process that involves the reaction of thioamide with acetylacetone, followed by the reaction with ethyl chloroformate and ammonium carbonate. The final product is obtained through the purification process using column chromatography. The synthesis method of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate is well-established and has been reported in several research articles.
Applications De Recherche Scientifique
Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been extensively studied for its potential applications in various scientific research fields. In the pharmaceutical industry, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In the agricultural industry, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. Additionally, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been used in material science as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
ethyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4-14-9(13)11-8-10-5(2)7(15-8)6(3)12/h4H2,1-3H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIABVGHCGFBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(S1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)
![N'-[(4-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5764920.png)

![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)


![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)


![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)

